4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid

pKa ionization drug-likeness

Select this saturated tetrahydro-benzoxadiazole scaffold to access a distinct chemical space unattainable with its fully aromatic counterpart (CAS 19155-88-5). Its lower lipophilicity (XLogP3 = 0) and higher pKa (3.95) reduce off-target binding and enable tailored prodrug strategies. The carboxylic acid anchor facilitates amide/ester conjugation for fluorescent probes, MOF linkers, and agrochemical candidates. Choosing this specific CAS ensures you receive the exact three-dimensional geometry and ionization profile required for your SAR campaigns, directly aligning with lead optimization criteria for solubility and permeability.

Molecular Formula C7H8N2O3
Molecular Weight 168.152
CAS No. 37467-00-8
Cat. No. B2371506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid
CAS37467-00-8
Molecular FormulaC7H8N2O3
Molecular Weight168.152
Structural Identifiers
SMILESC1CC2=NON=C2CC1C(=O)O
InChIInChI=1S/C7H8N2O3/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h4H,1-3H2,(H,10,11)
InChIKeyNGZZDWVXLVCRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid (CAS 37467-00-8): A Saturated Heterocyclic Carboxylic Acid Scaffold for Drug Discovery and Chemical Biology


4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid (CAS 37467-00-8) is a bicyclic heterocyclic building block featuring a saturated tetrahydro ring fused to a 2,1,3-benzoxadiazole core with a carboxylic acid substituent at the 5-position [1]. The compound belongs to the broader benzoxadiazole class, which has been extensively explored for bioactive compound development [2]. Its saturated scaffold distinguishes it from the fully aromatic analog 2,1,3-benzoxadiazole-5-carboxylic acid (CAS 19155-88-5), imparting distinct physicochemical properties that influence derivatization potential, ionization behavior, and lipophilicity [3][4].

Why 4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid Cannot Be Replaced by Generic Benzoxadiazole-5-carboxylic Acids


Generic substitution with the fully aromatic 2,1,3-benzoxadiazole-5-carboxylic acid (CAS 19155-88-5) or other regioisomeric benzoxadiazole carboxylic acids is not scientifically warranted because the saturated tetrahydro ring fundamentally alters the compound's acidity (pKa), lipophilicity (XLogP3), and three-dimensional scaffold geometry [1]. The saturated ring introduces greater conformational flexibility and metabolic stability advantages that are well-documented for saturated versus aromatic scaffolds in medicinal chemistry [2]. These physicochemical differences directly impact solubility, permeability, protein binding, and reactivity in downstream derivatization reactions, making the tetrahydro variant a distinct chemical entity for procurement decisions rather than an interchangeable analog [3].

Quantitative Differentiation Evidence: 4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid Versus Closest Analogs


Reduced Acidity (pKa 3.95) Relative to 2,1,3-Benzoxadiazole-5-carboxylic Acid (pKa 3.10) Alters Ionization-Dependent Pharmaceutical Properties

4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid exhibits a predicted acid dissociation constant (pKa) of 3.95 ± 0.20, compared to 3.10 ± 0.30 for the fully aromatic analog 2,1,3-benzoxadiazole-5-carboxylic acid [1]. The ~0.85 unit higher pKa indicates the tetrahydro compound is a weaker acid, resulting in a lower degree of ionization at physiological pH (7.4). This difference translates to a predicted LogD shift that affects aqueous solubility, passive membrane permeability, and plasma protein binding [2].

pKa ionization drug-likeness

Lower Predicted Lipophilicity (XLogP3 = 0) Versus XLogP3 = 0.7 for the Non-Tetrahydro Analog Modulates Membrane Permeability

The computed octanol-water partition coefficient (XLogP3) for 4,5,6,7-tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid is 0, whereas the non-tetrahydro analog 2,1,3-benzoxadiazole-5-carboxylic acid has an XLogP3 of 0.7 [1][2]. The lower lipophilicity of the saturated analog suggests reduced membrane passive diffusion and potentially lower non-specific tissue binding, which can be advantageous for optimizing central nervous system (CNS) drug candidates or reducing off-target effects [3].

lipophilicity XLogP3 permeability

Saturated Tetrahydro Scaffold Provides Conformational and Metabolic Advantages Over Fully Aromatic Benzoxadiazole Carboxylic Acids

The tetrahydro-2,1,3-benzoxadiazole scaffold introduces sp³-hybridized carbon atoms into the bicyclic system, increasing three-dimensional complexity compared to the fully planar aromatic benzoxadiazole-5-carboxylic acid [1]. Literature evidence demonstrates that increasing the fraction of sp³ carbons (Fsp³) in drug candidates correlates with improved clinical success rates due to enhanced aqueous solubility, reduced promiscuous off-target binding, and greater metabolic stability [2]. The Kuujia database describes this compound as a 'versatile scaffold' suitable for drug discovery applications, highlighting its utility as a building block for generating diverse compound libraries [1].

scaffold saturation metabolic stability conformational flexibility

Increased Molecular Weight (168.15 vs 164.12 g/mol) with Maintained Topological Polar Surface Area (76.2 Ų) Modulates Physicochemical Profile

4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid has a molecular weight of 168.15 g/mol, compared to 164.12 g/mol for the non-tetrahydro analog, while both compounds share an identical topological polar surface area (TPSA) of 76.2 Ų [1][2]. The modest molecular weight increase (ΔMW = 4.03 g/mol) results from the addition of four hydrogen atoms upon saturation of the aromatic ring, without expanding the polar surface. This combination may subtly influence aqueous solubility and hydrogen bonding capacity while maintaining the same passive permeability determinants [3].

molecular weight TPSA physicochemical properties

Optimal Application Scenarios for 4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid Based on Evidence-Based Differentiation


Drug Discovery: Lead Optimization Scaffold Requiring Reduced Lipophilicity and Controlled Ionization

The compound's lower XLogP3 (0 vs 0.7) and higher pKa (3.95 vs 3.10) relative to the non-tetrahydro analog make it suitable for lead series where reduced lipophilicity-driven off-target binding is desired, or where a less acidic carboxylic acid handle is preferred for prodrug strategies [1]. The saturated scaffold also provides conformational novelty for patent diversification [2].

Chemical Biology: Building Block for Activity-Based Probes and Fluorescent Sensor Development

The benzoxadiazole core is a known fluorophore scaffold, and the tetrahydro variant's distinct electronic properties and carboxylic acid derivatization handle enable the synthesis of amide- or ester-linked probes with tunable photophysical properties [1]. The scaffold's three-dimensional character may reduce non-specific binding in cellular contexts [2].

Agrochemical Intermediate: Synthesis of Crop Protection Agents Requiring Specific Physicochemical Profiles

The compound's balanced lipophilicity (XLogP3 = 0) and moderate acidity (pKa 3.95) align with agrochemical lead criteria, where optimal logP values typically range from 0 to 3 for foliar uptake [1]. The carboxylic acid functionality enables conjugation to a wide range of active moieties [3].

Materials Science: Precursor for Luminescent Metal-Organic Frameworks (MOFs) and Coordination Polymers

The rigid bicyclic benzoxadiazole core combined with the carboxylic acid coordination site makes this compound a potential linker for constructing luminescent MOFs, where the saturated ring may influence framework flexibility and guest selectivity compared to fully aromatic benzoxadiazole linkers [1].

Quote Request

Request a Quote for 4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.